

Spectroscopic Analysis of 1-Bromoundecaned4: A Technical Guide

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Compound of Interest		
Compound Name:	1-Bromoundecane-d4	
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Disclaimer: This technical guide provides spectral data for the non-deuterated analogue, 1-Bromoundecane. Specific experimental spectral data for **1-Bromoundecane-d4** is not readily available in public databases. This guide outlines the expected spectral changes resulting from deuteration at the C1 and C2 positions (1-Bromoundecane-1,1,2,2-d4), providing a predictive framework for researchers.

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectral properties of 1-Bromoundecane and the theoretical spectral characteristics of its deuterated form, 1-Bromoundecane-1,1,2,2-d4. The guide includes summarized spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of 1-Bromoundecane



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.40	Triplet	2H	-CH ₂ -Br (C1)
1.85	Quintet	2H	-CH2-CH2-Br (C2)
1.41	Multiplet	2H	-CH ₂ - (C3)
1.26	Multiplet	14H	-(CH ₂) ₇ - (C4-C10)
0.88	Triplet	3H	-CH₃ (C11)

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

- Disappearance of Signals: The triplet at 3.40 ppm (C1 protons) and the quintet at 1.85 ppm (C2 protons) would be absent in the ¹H NMR spectrum.
- Changes in Multiplicity: The signal for the C3 protons (currently a multiplet around 1.41 ppm)
 would simplify. With the adjacent C2 deuterated, it would likely appear as a triplet, coupled
 only to the C4 protons.

¹³C NMR Spectral Data of 1-Bromoundecane



Chemical Shift (δ) ppm	Assignment
39.0	-CH ₂ -Br (C1)
32.8	-CH ₂ - (C2)
31.9	-CH ₂ - (C10)
29.6	-(CH ₂)n-
29.5	-(CH ₂)n-
29.3	-(CH ₂)n-
28.8	-(CH ₂)n-
28.2	-(CH ₂)n-
22.7	-CH ₂ - (C9)
14.1	-CH ₃ (C11)

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

Signal Broadening/Disappearance: The signals for C1 (39.0 ppm) and C2 (32.8 ppm) would likely broaden significantly or even disappear from the proton-decoupled ¹³C NMR spectrum due to the quadrupole moment of deuterium and the splitting of the carbon signal by deuterium (C-D coupling). In a proton-coupled spectrum, these signals would appear as multiplets.

Experimental Protocol: NMR Spectroscopy

A sample of the alkyl halide (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a Bruker AVANCE 400 MHz instrument. For ¹H NMR, a sufficient number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data of 1-Bromoundecane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H stretch (asymmetric, - CH ₃)
2924	Strong	C-H stretch (asymmetric, - CH ₂)
2853	Strong	C-H stretch (symmetric, -CH ₂)
1466	Medium	C-H bend (-CH ₂ scissoring)
1250-1300	Medium	C-H wagging (-CH ₂ X)
722	Medium	-(CH ₂)n- rock (n ≥ 4)
645	Strong	C-Br stretch

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

- Appearance of C-D Stretching: New, weaker absorption bands are expected in the region of 2100-2250 cm⁻¹ corresponding to the C-D stretching vibrations of the CD₂ groups at C1 and C2.
- Shift in Bending Vibrations: The C-H bending (scissoring) vibrations associated with the C1 and C2 positions would be replaced by C-D bending vibrations at lower wavenumbers (approximately 900-1100 cm⁻¹).
- Reduction in C-H Stretching Intensity: The intensity of the C-H stretching bands (2850-2960 cm⁻¹) would be slightly reduced due to the absence of four C-H bonds.

Experimental Protocol: FTIR Spectroscopy



For a liquid sample like 1-Bromoundecane, a Fourier Transform Infrared (FTIR) spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe). A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., KBr or NaCl) and analyzed by transmission FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectral Data of 1-Bromoundecane

m/z	Relative Intensity (%)	Assignment
234/236	Low	[M]+, Molecular ion peak (isotopes of Br)
155	High	[M - Br]+
135/137	High	[C ₄ H ₈ Br] ⁺
57	High	[C ₄ H ₉] ⁺
43	Base Peak	[C ₃ H ₇]+

Expected Changes for 1-Bromoundecane-1,1,2,2-d4:

- Increased Molecular Weight: The molecular ion peaks would shift to m/z 238 and 240, reflecting the addition of four deuterium atoms.
- Shift in Fragment Ions:
 - The [M Br]+ fragment would be observed at m/z 159.
 - The characteristic [C₄H₈Br]⁺ fragment at m/z 135/137, which involves the bromine atom,
 would likely shift if the fragmentation mechanism involves the C1 or C2 positions. For



example, a fragment containing the deuterated carbons would show a corresponding mass increase.

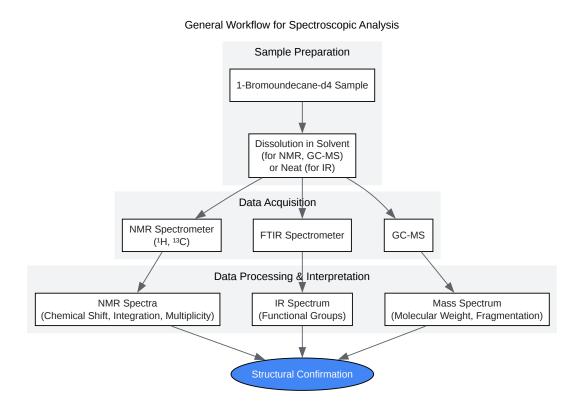
• Fragments arising from the alkyl chain that do not contain the deuterated carbons (e.g., $[C_3H_7]^+$) would remain at the same m/z values.

Experimental Protocol: GC-MS

The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As 1-Bromoundecane elutes from the column, it enters the MS, where it is fragmented by electron impact (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.

Visualizations Spectroscopic Analysis Workflow



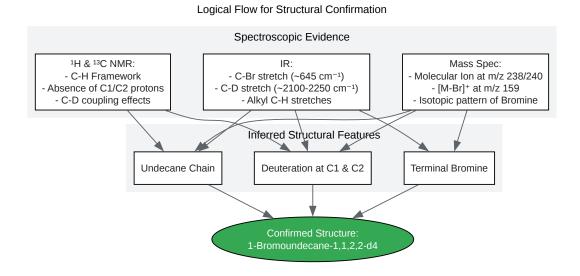


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Caption: General workflow for spectroscopic analysis.

Structural Confirmation Logic





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Caption: Logical flow for structural confirmation.

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